Methyl 4-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered lactam rings with nitrogen as one of the atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to methyl 4-methylpyrrolidine-3-carboxylate, has been explored in several studies. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding significant enantiomeric excess and demonstrating the potential for creating similar compounds with high stereochemical control . Additionally, a large-scale preparation of
Scientific Research Applications
Summary of Application
Methyl 4-methylpyrrolidine-3-carboxylate is used as a building block in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its favorable impact on pharmacokinetics and pharmacodynamics .
Methods of Application
The compound is often used in ring construction strategies or functionalization of preformed pyrrolidine rings. It can undergo various chemical reactions to introduce different substituents, which affect the molecule’s biological activity .
Results: The introduction of the methyl group at C-3 of the pyrrolidine ring has been shown to confer better pharmacokinetic profiles than the parent 3-hydroxy compounds due to reduced metabolic instability .
Application in Organic Synthesis
Summary of Application
Methods of Application: It can be used in nucleophilic substitution reactions, where it acts as a precursor for the introduction of fluorine atoms into aromatic rings .
Results
Application in Stereochemistry
Summary of Application
Methods of Application: Researchers use this compound to synthesize enantiomerically pure substances, studying the influence of each stereoisomer on biological systems .
Results: Different stereoisomers have been found to bind differently to enantioselective proteins, leading to varied biological profiles for drug candidates .
Safety And Hazards
properties
IUPAC Name |
methyl 4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYSKSUNLWRSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408136 |
Source
|
Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrrolidine-3-carboxylate | |
CAS RN |
885952-88-5 |
Source
|
Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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